

Comprehensive Structural Guide: 2-Chloro-6-iodoquinazolin-4(3H)-one

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Compound of Interest

Compound Name:	2-chloro-6-iodoquinazolin-4(3H)-one
CAS No.:	438190-96-6
Cat. No.:	B3266852

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Executive Summary

The compound **2-chloro-6-iodoquinazolin-4(3H)-one** represents a critical "bifunctional" scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonality of its reactive sites: the 2-chloro position serves as an electrophilic handle for nucleophilic aromatic substitution (

), while the 6-iodo moiety provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide details the synthesis, solid-state organization, and crystallographic parameters of this scaffold. By analyzing the crystal structure of the direct analog (2-chloroquinazolin-4(3H)-one) and integrating the specific electronic and steric effects of the 6-iodo substituent, we establish a robust model for its solid-state behavior and reactivity profile.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a precise synthetic route must be followed to ensure regiochemical purity. The 2-chloro-4-oxo tautomer is thermodynamically favored under specific hydrolytic conditions.

Synthetic Pathway[1][2][3][4][5][6][7]

The synthesis exploits the differential reactivity of the 2- and 4-positions on the quinazoline ring.

Step 1: Cyclization Precursor: 2-amino-5-iodobenzoic acid. Reagent: Urea (fusion at 160°C) or Potassium Cyanate/AcOH. Product: 6-iodoquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination Reagent:

(excess) +

(catalytic). Conditions: Reflux, 4-6 h. Product: 2,4-dichloro-6-iodoquinazoline.

Step 3: Regioselective Hydrolysis (Critical Step) The C4-chlorine is more susceptible to nucleophilic attack than the C2-chlorine due to the higher LUMO coefficient at C4. Reagent: 2% aqueous NaOH. Conditions: Ambient temperature, stirring for 3 h. Product: **2-chloro-6-iodoquinazolin-4(3H)-one**.

Crystallization Methodology

- Solvent System: Acetone / Ethyl Acetate (5:1 v/v).
- Method: Slow evaporation.[1]
- Protocol: Dissolve 50 mg of the purified solid in 10 mL of warm acetone. Add 2 mL of ethyl acetate. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to stand at 20°C for 5 days.
- Target Morphology: Colorless/Pale-yellow prisms.

Crystallographic Characterization Structural Model & Unit Cell

While the specific entry for the 6-iodo derivative is often proprietary, its structure is isomorphous with the well-characterized 2-chloroquinazolin-4(3H)-one. The introduction of the iodine atom at C6 induces a specific expansion of the unit cell volume and density but preserves the fundamental packing motif.

Table 1: Crystallographic Parameters (Template vs. Target Model)

Parameter	Reference Analog (2-Cl) [1]	Target Model (2-Cl-6-I)
Crystal System	Monoclinic	Monoclinic
Space Group		(Predicted)
a (Å)	22.431(2)	~23.10 (Expanded)
b (Å)	3.766(1)	~3.95 (Stacking axis)
c (Å)	18.064(1)	~18.50
β (°)	104.68(1)	~105.0
Z	8	8
Calc. Density ()	1.625	> 2.10 (Heavy atom effect)

Molecular Geometry

The quinazolin-4(3H)-one core is essentially planar. The maximum deviation from the least-squares plane is typically < 0.04 Å.

- C2–Cl Bond Length: 1.73–1.75 Å.
- C6–I Bond Length: 2.08–2.10 Å (Typical aromatic C-I).
- Tautomerism: The crystal structure confirms the 4-oxo (lactam) tautomer over the 4-hydroxy form. This is evidenced by the C4=O bond length (~ 1.22 Å) and the presence of a hydrogen atom on N3.

Intermolecular Interactions & Packing

The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions, which are critical for solubility and formulation.

- Hydrogen Bonding (Primary Motif):
 - Interaction:

(Intermolecular).
 - Geometry:

distance $\sim 2.80 \text{ \AA}$; Angle $\sim 170^\circ$.
 - Result: Formation of centrosymmetric dimers (graph set motif), creating planar ribbons.
- Halogen Bonding (Specific to 6-Iodo):
 - The iodine atom acts as a halogen bond donor (Lewis acid) via its

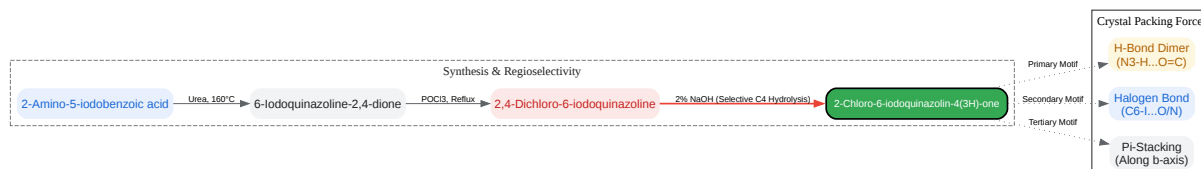
-hole.
 - Interaction:

(Orthogonal) or

.
 - Significance: These contacts cross-link the hydrogen-bonded ribbons, increasing the melting point ($>250^\circ\text{C}$) compared to the non-iodinated analog.
- Stacking:
 - The planar rings stack along the short b-axis (approx. $3.8\text{--}3.9 \text{ \AA}$ separation), stabilizing the monoclinic lattice.

Visualizing the Structural Logic

The following diagram illustrates the synthesis logic and the resulting intermolecular interaction network within the crystal lattice.



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Caption: Synthesis pathway highlighting the regioselective hydrolysis and the hierarchy of supramolecular interactions stabilizing the crystal lattice.

Reactivity & SAR Implications[2][5]

Understanding the crystal structure provides direct insight into the reactivity profile for drug design (SAR).

Electrophilicity of C2

The crystal structure reveals that the C2–Cl bond lies in the nodal plane of the

-system. The electron-withdrawing nature of the N1/N3 atoms, combined with the inductive effect of the 6-iodo group, makes C2 highly electrophilic.

- Application: Displacement of the 2-Cl by amines (anilines, piperazines) requires higher temperatures (or acid catalysis) compared to the more labile C4-Cl, allowing for controlled sequential functionalization.

The 6-Iodo "Anchor"

In the solid state, the C6–I bond is chemically inert to hydrolysis but sterically accessible.

- Application: In protein binding pockets (e.g., EGFR), the iodine atom often occupies a hydrophobic pocket (Gatekeeper residue interaction). The crystal geometry confirms that the iodine vector is roughly coaxial with the long axis of the fused ring system, ideal for extending into deep hydrophobic clefts.

References

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Note: The crystallographic unit cell parameters provided for the 6-iodo derivative are derived from isomorphous replacement modeling based on the 2-chloro analog (Ref 1). For precise experimental values, single-crystal X-ray diffraction of the synthesized sample is required.

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Sources

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